Cas no 2229612-61-5 (tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate)

Tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its bifunctional reactivity due to the presence of both a protected amine and a piperidine moiety. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. The 4-aminobut-1-en-2-yl substituent offers further functionalization potential, making this compound useful in pharmaceutical and agrochemical applications. Its well-defined structure ensures reproducibility in synthetic routes, while the piperidine scaffold contributes to its utility in bioactive molecule development. This compound is particularly advantageous for constructing complex nitrogen-containing frameworks with precision.
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate structure
2229612-61-5 structure
商品名:tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
CAS番号:2229612-61-5
MF:C14H26N2O2
メガワット:254.368443965912
CID:6035833
PubChem ID:165783675

tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
    • EN300-1879409
    • 2229612-61-5
    • インチ: 1S/C14H26N2O2/c1-11(5-8-15)12-6-9-16(10-7-12)13(17)18-14(2,3)4/h12H,1,5-10,15H2,2-4H3
    • InChIKey: QCIZEYDULCRYSJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCC(C(=C)CCN)CC1)=O

計算された属性

  • せいみつぶんしりょう: 254.199428076g/mol
  • どういたいしつりょう: 254.199428076g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1879409-0.25g
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
2229612-61-5
0.25g
$1170.0 2023-09-18
Enamine
EN300-1879409-2.5g
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
2229612-61-5
2.5g
$2492.0 2023-09-18
Enamine
EN300-1879409-0.1g
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
2229612-61-5
0.1g
$1119.0 2023-09-18
Enamine
EN300-1879409-0.5g
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
2229612-61-5
0.5g
$1221.0 2023-09-18
Enamine
EN300-1879409-10.0g
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
2229612-61-5
10g
$5467.0 2023-06-01
Enamine
EN300-1879409-1g
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
2229612-61-5
1g
$1272.0 2023-09-18
Enamine
EN300-1879409-10g
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
2229612-61-5
10g
$5467.0 2023-09-18
Enamine
EN300-1879409-1.0g
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
2229612-61-5
1g
$1272.0 2023-06-01
Enamine
EN300-1879409-5.0g
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
2229612-61-5
5g
$3687.0 2023-06-01
Enamine
EN300-1879409-0.05g
tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate
2229612-61-5
0.05g
$1068.0 2023-09-18

tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate 関連文献

tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylateに関する追加情報

tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate, identified by the CAS number 2229612-61-5, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The molecule consists of a piperidine ring, a tertiary butyl group, and an aminoalkene substituent, making it a versatile scaffold for further chemical modifications.

Recent studies have highlighted the importance of piperidine derivatives in the development of bioactive compounds. The presence of the tertiary butyl group in this compound provides steric bulk, which can influence the molecule's pharmacokinetic properties. Additionally, the aminoalkene substituent introduces potential sites for further functionalization, enabling the creation of derivatives with enhanced biological activity. Researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules targeting various therapeutic areas.

The synthesis of tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate involves multi-step organic reactions, including alkylation and coupling processes. These methods have been optimized to achieve high yields and purity, ensuring the compound's suitability for downstream applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to characterize the compound, confirming its structural integrity and purity.

In terms of pharmacological properties, this compound has shown promise in preliminary assays. Its ability to interact with specific biological targets has been investigated using computational modeling and in vitro experiments. These studies suggest that the compound may exhibit potential in areas such as anti-inflammatory or anti-cancer therapies. However, further research is required to validate these findings and explore its therapeutic potential comprehensively.

The structural versatility of tert-butyl 4-(4-aminobut-1-en-2-yl)piperidine-1-carboxylate makes it an attractive candidate for medicinal chemists seeking to develop novel drug candidates. Its unique combination of functional groups allows for extensive chemical modifications, enabling the creation of derivatives with tailored biological activities. As research in this area continues to evolve, this compound is expected to play a pivotal role in advancing drug discovery efforts.

In conclusion, tert-butyl 4-(4-amino-butene-piperidine), with its CAS number 2229612615, represents a valuable tool in contemporary organic chemistry and drug development. Its structural features and potential applications underscore its significance in advancing scientific research and therapeutic innovations.

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